molecular formula C12H18BrNO3 B6223987 tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate CAS No. 2088511-10-6

tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B6223987
CAS RN: 2088511-10-6
M. Wt: 304.2
InChI Key:
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Description

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate (TB-BHPC) is a compound that has recently been studied for its potential applications in various scientific research fields. TB-BHPC is a unique molecule that can be used as a reagent in organic synthesis and as an active pharmaceutical ingredient (API) in drug development. TB-BHPC has been found to possess a range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has been studied for its potential applications in various scientific research fields. It has been found to be useful in organic synthesis, drug development, and as an active pharmaceutical ingredient. In organic synthesis, tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has been used as a reagent in the synthesis of various compounds. In drug development, tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has been found to possess a range of biochemical and physiological effects, which makes it a potential candidate for the development of new drugs.

Mechanism of Action

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has been found to act as an agonist of the dopamine D2 receptor. This receptor is involved in the regulation of various physiological processes, including motor control, reward, and learning. tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate binds to the dopamine D2 receptor and activates it, resulting in the stimulation of various physiological processes.
Biochemical and Physiological Effects
tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has been found to possess a range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer effects. tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. Additionally, tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has been found to possess neuroprotective effects and to reduce the risk of neurological disorders.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has several advantages and limitations for laboratory experiments. One of the advantages of tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is that it is a relatively stable and non-toxic compound. This makes it suitable for use in a variety of laboratory experiments. Additionally, tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has been found to possess a range of biochemical and physiological effects, making it a useful tool for the study of various biological processes. However, tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has some limitations. For example, it is not water soluble and is not suitable for use in aqueous solutions. Additionally, tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is not as potent as some other compounds and may not be suitable for some experiments.

Future Directions

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has a range of potential future applications. One potential application is the development of new drugs and therapies. tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has been found to possess a range of biochemical and physiological effects, making it a potential candidate for the development of new drugs and therapies. Additionally, tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate could be used in the development of new organic synthesis methods. tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate could also be used in the study of neurological disorders, as it has been found to possess neuroprotective effects. Finally, tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate could be used in the study of cancer, as it has been found to possess anti-cancer effects.

Synthesis Methods

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is synthesized via a two-step process. The first step involves the reaction of 2-bromoethynyl piperidine with tert-butyl 4-hydroxy-piperidine-1-carboxylate in the presence of a base and a catalyst. This reaction results in the formation of a tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate intermediate. The second step involves the deprotection of the intermediate using aqueous hydrochloric acid. This reaction results in the formation of the final product, tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-bromoethynyl magnesium bromide followed by protection of the hydroxyl group with tert-butyl dimethylsilyl chloride. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "tert-butyl 4-hydroxypiperidine-1-carboxylate", "2-bromoethynyl magnesium bromide", "tert-butyl dimethylsilyl chloride", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-bromoethynyl magnesium bromide in THF at -78°C to room temperature for 2 hours.", "Step 2: Protection of the hydroxyl group with tert-butyl dimethylsilyl chloride in the presence of imidazole in DMF at room temperature for 2 hours.", "Step 3: Treatment of the resulting intermediate with acetic anhydride in the presence of pyridine at room temperature for 2 hours to form tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate." ] }

CAS RN

2088511-10-6

Product Name

tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate

Molecular Formula

C12H18BrNO3

Molecular Weight

304.2

Purity

95

Origin of Product

United States

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